molecular formula C6H10N4O2 B13109584 N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide

N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide

Cat. No.: B13109584
M. Wt: 170.17 g/mol
InChI Key: NXPWLZYBBHLYIF-UHFFFAOYSA-N
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Description

N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a keto group, and a propionamide group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different keto or hydroxyl derivatives, while substitution reactions could introduce various functional groups into the triazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide include other triazole derivatives, such as:

  • 1,2,4-Triazole
  • 3-Methyl-1,2,4-triazole
  • 5-Oxo-1,2,4-triazole

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the propionamide group, in particular, may confer unique properties that make it suitable for specific research or industrial purposes.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-(3-methyl-5-oxo-1H-1,2,4-triazol-4-yl)propanamide

InChI

InChI=1S/C6H10N4O2/c1-3-5(11)9-10-4(2)7-8-6(10)12/h3H2,1-2H3,(H,8,12)(H,9,11)

InChI Key

NXPWLZYBBHLYIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NN1C(=NNC1=O)C

Origin of Product

United States

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